molecular formula C9H20N2O2 B132567 N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester CAS No. 150349-36-3

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

Cat. No. B132567
M. Wt: 188.27 g/mol
InChI Key: PNQYAMWGTGWJDW-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a chemical compound that is likely to be related to the field of organic chemistry, specifically in the synthesis and modification of amino acid derivatives. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related compounds, which can be useful in understanding the chemical nature and potential applications of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester.

Synthesis Analysis

The synthesis of related compounds, such as N-protected amino acid tert-butyl esters, is described in the literature. For instance, a facile synthesis method for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives is reported using tert-butyl bromide in the presence of benzyltriethylammonium chloride (BTEAC) and potassium carbonate in dimethylacetamide solvent . This method is noted for its simplicity, scalability, and high yield without observable racemization. Although the specific synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is not detailed, similar principles and methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester would consist of an amino acid derivative with a tert-butyl ester moiety. The tert-butyl group is known to be a common protecting group in organic synthesis, which can influence the reactivity and stability of the molecule. The structure would also include a carbamic acid moiety, which is a functional group derived from carbamic acid (NH2COOH).

Chemical Reactions Analysis

Chemical reactions involving tert-butyl esters and N-protected amino acids typically aim to modify the amino acid core or to remove protecting groups. The tert-butyl group can be cleaved under acidic conditions, as mentioned in the synthesis of amines using N-tert-butanesulfinyl imines . This group also activates imines for nucleophilic addition and serves as a chiral directing group, which could be relevant for the synthesis of enantioenriched compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester can be inferred from related compounds. Tert-butyl esters are generally non-polar, volatile, and resistant to hydrolysis. The presence of the tert-butyl group can increase steric bulk, affecting solubility and reactivity. The N-protected amino acid moiety would contribute to the compound's overall polarity, solubility in organic solvents, and potential for hydrogen bonding.

Scientific Research Applications

Chemical Modification and Application Potential

Carbamates, including esters of carbamic acids, are explored for their ability to form biopolymer ethers and esters with specific properties. These properties vary based on functional groups, degrees of substitution, and substitution patterns. For example, xylan esters synthesized from hemicellulose show potential in forming nanoparticles for drug delivery applications. The study also suggests applications as paper strength additives, flocculation aids, and antimicrobial agents, demonstrating the versatility of carbamate derivatives in material science and bioapplications (Petzold-Welcke et al., 2014).

Enzymatic Reactions and Biodegradation

The decarbamoylation process of acetylcholinesterase inhibitors, a class of compounds that includes various carbamate esters, indicates the significance of understanding enzymatic interactions and the stability of carbamate esters. This research sheds light on the mechanisms of action of carbamates and their potential environmental persistence or breakdown, which is crucial for evaluating their environmental impact and therapeutic applications (Rosenberry & Cheung, 2019).

Anticancer Potentials of Carbamic Acid Derivatives

Cinnamic acid derivatives, which share functional group similarities with carbamic acid esters, have been explored for their anticancer potentials. This exploration includes reactions at the carboxylic acid functionality, showcasing the chemical versatility of carbamic acid esters in synthesizing compounds with potential medicinal applications. The review suggests that understanding the chemical reactions and modifications of carbamic acid esters can lead to novel antitumor agents, highlighting the importance of chemical derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQYAMWGTGWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373415
Record name tert-Butyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester

CAS RN

150349-36-3
Record name tert-Butyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminopropyl)-N-methylcarbamate
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